Dimethyldithiocarbamic acid

Description

Contextualization within Dithiocarbamate (B8719985) Chemistry

Dimethyldithiocarbamic acid is a primary member of the dithiocarbamate class of compounds. Dithiocarbamates are characterized by the presence of a dithiocarbamate functional group, with the general formula R₂NCS₂⁻. nih.govatamanchemicals.com These compounds are analogues of carbamates where both oxygen atoms have been substituted by sulfur atoms. nih.gov The chemistry of dithiocarbamates is rich and varied, largely due to their exceptional ability to act as chelating agents for a wide array of metal ions. atamanchemicals.comnih.gov this compound, with its two methyl groups attached to the nitrogen atom, is one of the simplest organic dithiocarbamates and serves as a foundational structure for many derivatives. wikipedia.org

Historical Perspectives on Research and Development

The discovery of dithiocarbamic acids is not precisely dated, but the first recorded use dates back to 1850. nih.gov The development of dithiocarbamate derivatives for practical applications gained momentum in the early 20th century. Initially, compounds of this class were recognized for their utility in the vulcanization of rubber. apsnet.org The 1930s marked the introduction of some of the earliest dithiocarbamate-based fungicides, such as thiram (B1682883) (the oxidized dimer of this compound) and ziram (B1684391) (zinc dimethyldithiocarbamate). nih.govwho.int The fungicidal properties of these and other related compounds spurred further research and development, leading to the synthesis of a wide range of dithiocarbamate derivatives for agricultural and industrial use. apsnet.org Much of the development of dithiocarbamate pesticides occurred during and after World War II. who.int

Scope and Significance in Contemporary Chemical Sciences

The significance of this compound and its derivatives in modern chemical sciences is extensive. Its ability to form stable complexes with numerous transition metals is a key attribute that underpins many of its applications. nih.govontosight.ai These complexes are not only crucial in industrial processes like rubber manufacturing but also play a vital role in analytical chemistry for the detection and separation of metal ions. ontosight.aiatamanchemicals.com In recent years, research has expanded to explore the use of dithiocarbamate complexes in materials science for the synthesis of nanoparticles and in coordination chemistry for the development of novel molecular architectures. nih.govtaylorandfrancis.com Furthermore, its derivatives continue to be important in agricultural chemistry as fungicides and pesticides. atamanchemicals.com

Structure

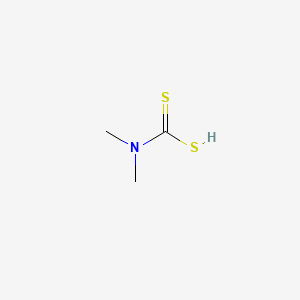

2D Structure

3D Structure

Properties

IUPAC Name |

dimethylcarbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2/c1-4(2)3(5)6/h1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGNSEAPZQGJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043797 | |

| Record name | Dimethyldithiocarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ziram is an odorless white powder. (NTP, 1992), Dry Powder; Other Solid; Water or Solvent Wet Solid, White solid; [ICSC] White solid; Formulated as water dispensable granules, flowable concentrate, and wettable powder for dust and spray; [Reference #2] White powder; [Aldrich MSDS], WHITE POWDER. | |

| Record name | ZIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc, bis(N,N-dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ziram | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (NTP, 1992) | |

| Record name | ZIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in carbon disulfide, chloroform, dilute alkalies, and concentrated HCl., In alcohol: less than 0.2 g/100 ml @ 25 °C; in acetone: less than 0.5 g/100 ml @ 25 °C; in benzene: less than 0.5 g/100 ml @ 25 °C; in carbon tetrachloride: less than 0.2 g/100 ml @ 25 °C; in ether: less than 0.2 g/100 ml @ 25 °C; in naphtha: 0.5 g/100 ml @ 25 °C. sol in diluted caustic soln., Soluble in alkali., In water, 65 mg/l @ 25 °C, Solubility in water: very poor | |

| Record name | ZIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.66 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.66 @ 25 °C referred to water at 4 °C, 1.7 g/cm³ | |

| Record name | ZIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992), 0.00000001 [mmHg], 7.5X10-9 mm Hg @ 0 °C | |

| Record name | ZIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ziram | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

In Japan ... technical grade ... /contains/ less than 0.5% water, 0.4-0.5% sodium chloride & 1.0-1.1% other impurities (mostly zinc methyldithiocarbamate). | |

| Record name | ZIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from hot chloroform + alcohol, White when pure, Colorless powder, Crystalline white solid | |

CAS No. |

137-30-4, 79-45-8 | |

| Record name | ZIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyldithiocarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldithiocarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, bis(N,N-dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyldithiocarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ziram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLDITHIOCARBAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IMH4383Z4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

482 °F (NTP, 1992), 246 °C, MP: 250 °C (crystals); 148 °C (dust)., MP: 240-244 °C /Technical/, 240-250 °C | |

| Record name | ZIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Chemical Transformations

Fundamental Synthesis of Dimethyldithiocarbamic Acid and its Salts

The cornerstone of this compound chemistry is its synthesis from simple, readily available precursors. The most common approach involves the reaction of a secondary amine, specifically dimethylamine (B145610), with carbon disulfide.

Reaction Pathways from Precursor Amines and Carbon Disulfide

The fundamental synthesis of dimethyldithiocarbamate (B2753861) salts is achieved by reacting dimethylamine with carbon disulfide in the presence of a base, typically sodium hydroxide (B78521). wikipedia.orgatamanchemicals.comchemicalbook.com This reaction forms the water-soluble sodium salt, sodium dimethyldithiocarbamate. wikipedia.orgatamanchemicals.com The general chemical equation for this process is:

CS₂ + HN(CH₃)₂ + NaOH → NaS₂CN(CH₃)₂ + H₂O wikipedia.org

This method is not limited to dimethylamine and can be similarly applied to other secondary amines to produce a variety of dithiocarbamates. wikipedia.orgwikipedia.org The resulting dithiocarbamic acid is a dithiocarbamate (B8719985), a class of compounds containing the -CS2N- group. ontosight.ai

The reaction can be carried out in an aqueous medium, and for industrial applications, different methods such as the pot reaction method, an improved pot reaction method, and a microchannel continuous reaction method have been developed. researchgate.net A one-pot synthesis can also be achieved by reacting primary or secondary amines, carbon disulfide, and alkyl or benzyl (B1604629) halides in an ethanol-aqueous medium. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity of dimethyldithiocarbamate salts. Several factors, including temperature, solvent, and the nature of the base, can significantly influence the outcome of the synthesis.

For instance, a method for producing high-purity solid sodium dimethyldithiocarbamate involves controlling the temperature between 10-25°C while reacting gaseous dimethylamine and carbon disulfide in a sodium hydroxide solution. google.com The reaction time for adding the reactants is typically between 80 to 120 minutes, followed by a continued reaction for another 40 to 60 minutes. google.com Another optimized process involves passing a two-phase solution of dimethylamine and sodium hydroxide with carbon disulfide through a microreactor at 25°C, achieving a yield of 99.85%. chemicalbook.com

The choice of base and solvent also plays a critical role. Studies have shown that using potassium carbonate (K₂CO₃) as a base in solvents like methanol (B129727) or ethanol (B145695) can lead to high yields. nih.gov In some cases, a solvent-free approach using a catalytic amount of benzyl trimethyl ammonium (B1175870) hydroxide (Triton-B) has been developed, offering milder reaction conditions and high yields (82-98%). growingscience.com

Below is a table summarizing various optimized conditions for the synthesis of dithiocarbamates:

| Amine | Reagents | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Dimethylamine | Carbon Disulfide | Sodium Hydroxide | Water | 10-25 | High | google.com |

| Diethylamine | Carbon Disulfide, DABCO salt | K₂CO₃ | THF | 90 | 95 | nih.gov |

| Dimethylamine | Carbon Disulfide | Sodium Hydroxide | - | 25 | 99.85 | chemicalbook.com |

| Various amines | Alkyl halides, Carbon Disulfide | Triton-B | None | Room Temp | 82-98 | growingscience.com |

| Benzylamine | p-Quinone Methide, Carbon Disulfide | None | Dichloromethane | Room Temp | 96 | acs.org |

Derivatization Strategies

The versatility of this compound stems from the various chemical transformations it can undergo. These derivatization strategies allow for the synthesis of a wide range of compounds with tailored properties for specific applications.

Formation of Thiuram Disulfides via Oxidation

A key derivative of this compound is thiram (B1682883), the simplest thiuram disulfide, which is formed through the oxidation of the dimethyldithiocarbamate anion. wikipedia.orgwikipedia.org This oxidative coupling can be achieved using various oxidizing agents, including hydrogen peroxide, chlorine, and iodine. wikipedia.orggoogle.comgoogle.com

The general reaction for the oxidation to form a thiuram disulfide is: 2 NaS₂CNEt₂ + I₂ → (S₂CNEt₂)₂ + 2 NaI wikipedia.org

Industrially, thiram is often produced in a two-stage process where sodium dimethyldithiocarbamate is first formed and then oxidized. google.com The oxidation of dithiocarbamates can also occur spontaneously in the presence of ferric ions in buffered aqueous solutions. acs.org For example, at pH 5.5, 43% of iron(III) dimethyldithiocarbamate was oxidized to thiram within two hours. acs.org An electrolytic approach using a microfluidic reactor has also been developed for a greener synthesis of thiuram disulfides, which can achieve a yield of 88%. rsc.org

Synthesis of Methyl and Other Esters of this compound

Esters of this compound are another important class of derivatives. The methyl ester can be synthesized by reacting sodium dimethyldithiocarbamate with a methylating agent like dimethyl sulfate (B86663) in an aqueous medium. atamanchemicals.comatamanchemicals.com This reaction is typically carried out at a temperature of 40° to 50°C in the presence of an emulsifier. atamanchemicals.comatamanchemicals.com

The general procedure for the synthesis of dithiocarbamate esters involves the reaction of an amine with carbon disulfide, followed by the addition of an alkyl or benzyl halide. researchgate.net A variety of dithiocarbamate esters can be synthesized through a one-pot reaction of amines, carbon disulfide, and alkyl halides in aqueous conditions at room temperature without the need for a catalyst. primescholars.com The synthesis of S-benzyl dithiocarbamates has been achieved with good to excellent yields by reacting p-quinone methides with amines and carbon disulfide under metal-free and base-free conditions. tandfonline.com

The table below provides examples of different esters of dithiocarbamic acid and their synthetic routes:

| Ester Type | Reactants | Conditions | Yield (%) | Reference |

| Methyl Ester | Sodium dimethyldithiocarbamate, Dimethyl sulfate | 40-50°C, aqueous medium with emulsifier | - | atamanchemicals.comatamanchemicals.com |

| Aryl Dithiocarbamates | Amines, Carbon disulfide, Alkyl halides | Room temperature, aqueous | - | primescholars.com |

| S-Benzyl Dithiocarbamates | p-Quinone methides, Amines, Carbon disulfide | Room temperature, dichloromethane | 74-96 | tandfonline.com |

| Allyl Dimethyldithiocarbamate | Dimethylamine, Carbon disulfide, Allyl chloride | 0-5°C, pH 8-10, ethanol/water | - |

Preparation of Diverse Derivatives for Specialized Applications

The reactivity of the dithiocarbamate group allows for the synthesis of a wide range of derivatives with specialized applications in fields such as agriculture, medicine, and materials science. rsc.orgresearchgate.netriverlandtrading.com For instance, dithiocarbamates can act as chelating agents for various metals, forming stable complexes. wikipedia.orgresearchgate.net Zinc and manganese salts of dithiocarbamates, such as Ziram (B1684391), Zineb, and Maneb, are synthesized by reacting the corresponding dithiocarbamate with metal salts like zinc acetate (B1210297) or manganese sulfate. researchgate.net

Furthermore, novel mixed anhydrides have been synthesized by reacting N-methyl-N-methoxycarbonylcarbamoyl chloride with alkaline salts of N,N-dialkyldithiocarbamic acids. chemicalpapers.com These derivatives have shown potential as fungicides and mordants for cultural plants. chemicalpapers.com The synthesis of sequence-defined oligomers incorporating dithiocarbamate, ester, and amide functionalities in the backbone and side chains has also been reported, demonstrating the tunability of their properties for applications like heavy metal removal. rsc.org

Green Chemistry Approaches in Dimethyldithiocarbamate Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of dithiocarbamates. primescholars.comjocpr.com Traditional methods often involve toxic reagents and solvents, prompting researchers to develop more environmentally benign alternatives. scispace.com These modern approaches focus on aspects such as the use of green solvents, catalyst-free conditions, multi-component reactions (MCRs) for improved atom economy, and the use of recoverable catalysts. tandfonline.comrsc.org

Key strategies in the green synthesis of dimethyldithiocarbamate and its derivatives include one-pot procedures that combine primary or secondary amines, carbon disulfide, and various electrophilic substrates. tandfonline.com These methods are valued for their operational simplicity, high productivity, and high atom economy, as they maximize the incorporation of reactant atoms into the final product. primescholars.comtandfonline.com

Catalyst-Free and Alternative Catalyst Systems

A significant advancement in green dithiocarbamate synthesis is the development of catalyst-free and base-free reaction conditions. tandfonline.com An efficient, transition-metal-catalyst-free approach involves the one-pot condensation of an alkyl/aryl halide, carbon disulfide, and a secondary amine in an ethanol-water solvent mixture at room temperature. researchgate.net This method avoids the need for hazardous solvents and metal catalysts. researchgate.net

Where catalysts are employed, the focus has shifted to more sustainable options. Trimethylbenzyl ammonium hydroxide (Triton-B) has been identified as a low-cost, recoverable, and highly effective phase-transfer catalyst for the synthesis of dithiocarbamates. scispace.com This methodology facilitates the reaction of amines with carbon disulfide and an electrophile under mild, room temperature conditions, achieving high yields of up to 95%. scispace.com

Another innovative approach involves the use of carbon dioxide (CO2) as a green neutralizing agent. A method for oxidizing sodium dimethyldithiocarbamate to tetramethyl thiuram disulfide (TMTD) was developed using CO2, with hydrogen peroxide (H2O2) as the oxidant and water as the solvent. acs.org This process eliminates the need for strong acids like sulfuric acid and allows for the recycling of the mother liquor, significantly reducing wastewater discharge. acs.org

Green Solvents and Reaction Media

The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. For dithiocarbamate synthesis, several environmentally friendly solvent systems have been successfully utilized. rsc.org These include:

Water or Ethanol-Water Mixtures: Reactions performed in aqueous media or simple alcohol-water combinations are inherently greener. researchgate.netajgreenchem.commdpi.com A catalyst-free condensation reaction has been effectively established in an ethanol-water solvent. researchgate.net

Deep Eutectic Solvents (DES) and Polyethylene (B3416737) Glycol (PEG): These have been used to promote the fast and efficient synthesis of dithiocarbamate derivatives through one-pot, three-component condensations. rsc.org A major advantage of these solvents is their ability to be recovered and recycled for subsequent reactions, minimizing waste. rsc.org The reactions proceed in high yields with short reaction times, eliminating the need for traditional organic solvents and complex work-up procedures. rsc.org

The following table summarizes and compares various green synthetic methodologies for producing dithiocarbamates, highlighting key research findings.

Table 1: Comparison of Green Synthetic Methods for Dithiocarbamates

| Method | Catalyst / Promoter | Solvent System | Key Advantages | Reported Yield | Source(s) |

|---|---|---|---|---|---|

| Phase-Transfer Catalysis | Triton-B | Not specified | Low-cost, recoverable catalyst; Mild, room temperature conditions. | Up to 95% | scispace.com |

| Catalyst-Free Condensation | None | Ethanol-Water | Avoids hazardous solvents and metal catalysts; Environmentally friendly. | High | researchgate.net |

| Green Solvent Promotion | None | Deep Eutectic Solvent (DES) or Polyethylene Glycol (PEG) | Recyclable solvents; No organic solvents; Short reaction times. | High | rsc.org |

Coordination Chemistry and Metal Complexation

Ligand Properties of Dimethyldithiocarbamate (B2753861)

The coordination capabilities of the dimethyldithiocarbamate ligand are fundamentally linked to its electronic structure and the nature of its donor atoms. The presence of two sulfur atoms and a nitrogen atom allows for various bonding modes and electronic interactions with metal centers.

Chelation Mechanism and Ligand Denticity (Monodentate, Bidentate, Bridging)

The dimethyldithiocarbamate ligand, [(CH₃)₂NCS₂]⁻, is a "1,1-dithio" ligand and typically acts as a chelating agent, binding to a metal ion through both sulfur atoms. wikipedia.orgresearchgate.net This forms a stable four-membered chelate ring. researchgate.net The chelation process involves the coordination of the two sulfur atoms to the metal center, a mechanism that contributes to the high stability of the resulting complexes. researchgate.netresearchgate.net

While the most common coordination mode is bidentate , where both sulfur atoms bind to a single metal ion, dimethyldithiocarbamate can also exhibit other denticities: wikipedia.orge-journals.inatamanchemicals.com

Monodentate: In certain instances, the dimethyldithiocarbamate ligand can coordinate to a metal center through only one of its sulfur atoms. atamanchemicals.comzenodo.org This mode is less common but has been observed in specific complexes, such as in some trinuclear gold(I) complexes. researchgate.net The distinction between monodentate and bidentate coordination can sometimes be inferred from infrared spectroscopy, where a doublet in the ν(C-S) stretching frequency region around 1000 cm⁻¹ suggests a monodentate nature, while a single strong band in the 950-1050 cm⁻¹ range is indicative of bidentate chelation. e-journals.inzenodo.org

Bidentate: This is the predominant coordination mode, leading to the formation of a stable four-membered ring with the metal ion. wikipedia.orge-journals.in This strong chelation effect is a key factor in the widespread use of dithiocarbamates in coordination chemistry.

Bridging: The dimethyldithiocarbamate ligand can also act as a bridging ligand, connecting two metal centers. In this arrangement, one or both sulfur atoms can be involved in bridging. For instance, in the dimeric zinc(II) complex, [Zn₂(dmdtc)₂(μ-dmdtc)₂], one dimethyldithiocarbamate group binds as a bidentate ligand to one zinc atom, while another bridges the two zinc atoms. inorgchemres.org

Electronic Structure and Bonding Characteristics

The electronic structure of the dimethyldithiocarbamate ligand is characterized by significant electron delocalization over the S₂CN fragment. This is represented by several resonance structures, with a key contributor being a zwitterionic form where a positive charge resides on the nitrogen atom and negative charges are on the sulfur atoms. wikipedia.org This delocalization results in a partial double bond character for the C-N bond, leading to a higher rotational barrier around this bond. wikipedia.org

From the perspective of Hard and Soft Acid-Base (HSAB) theory, the dimethyldithiocarbamate ligand is classified as a soft ligand due to the presence of the two sulfur donor atoms. wikipedia.org This softness makes it particularly suitable for forming stable complexes with soft metal ions. The π-donor properties of the amino group enhance the basicity of the sulfur centers compared to dithiocarboxylates. wikipedia.org This enhanced basicity allows dithiocarbamates to stabilize metal ions in unusually high oxidation states, such as Fe(IV), Co(IV), Ni(III), and Cu(III). wikipedia.org

Synthesis and Characterization of Metal Complexes

A vast number of metal complexes with dimethyldithiocarbamate have been synthesized and studied. These complexes span the transition metals and include both homoleptic and mixed-ligand systems.

Transition Metal Dimethyldithiocarbamate Complexes (e.g., Fe, Co, Ni, Cu, Zn, Au)

Homoleptic dimethyldithiocarbamate complexes, with the general formula M(S₂CNMe₂)n, are common. wikipedia.org The synthesis of these complexes often involves a salt metathesis reaction between an alkali metal salt of dimethyldithiocarbamate and a metal salt in an aqueous or alcoholic solution. wikipedia.org Another synthetic route is the electrochemical oxidation of a metal in a solution containing tetramethylthiuram disulfide. tandfonline.com

Here are some examples of well-characterized transition metal dimethyldithiocarbamate complexes:

Iron (Fe): Iron tris(dimethyldithiocarbamate), Fe(S₂CNMe₂)₃, is a well-known octahedral complex of iron(III). wikipedia.org It exhibits spin crossover behavior, where its magnetic properties are sensitive to the nature of the amine substituents. wikipedia.org Iron(II) complexes with dimethyldithiocarbamate have also been studied. rsc.orgru.nl

Cobalt (Co): Cobalt(III) forms stable octahedral complexes of the type Co(S₂CNMe₂)₃. researchgate.netwikipedia.orgmalayajournal.org These are typically prepared by the air-oxidation of a mixture of a cobalt(II) salt and a dimethyldithiocarbamate salt. wikipedia.org

Nickel (Ni): Nickel bis(dimethyldithiocarbamate), Ni(S₂CNMe₂)₂, is a square-planar complex of nickel(II). wikipedia.org It is a diamagnetic solid and can be prepared by the reaction of a nickel(II) salt with sodium dimethyldithiocarbamate. wikipedia.org

Copper (Cu): Copper forms complexes in both +1 and +2 oxidation states. Copper(II) bis(dimethyldithiocarbamate) is a known complex. e-journals.in Copper(I) dithiocarbamates can be synthesized by reacting copper(I) oxide with the sodium salt of the ligand in an inert atmosphere. baselius.ac.in

Zinc (Zn): Zinc bis(dimethyldithiocarbamate), Zn(S₂CNMe₂)₂, exists as a dimer, [Zn(S₂CNMe₂)₂]₂, in the solid state. wikipedia.orgatamanchemicals.com Each zinc center is five-coordinate. wikipedia.org The synthesis can be achieved by reacting a zinc salt with sodium dimethyldithiocarbamate or through the reductive disulfide bond cleavage of tetramethylthiuram disulfide in the presence of Zn²⁺. inorgchemres.orgwikipedia.org

Gold (Au): Gold(I) and gold(III) complexes with dimethyldithiocarbamate have been synthesized and investigated for their potential applications. nih.govnih.govucd.ie For example, the gold(III) complex [AuBr₂(DMDT)] has been reported. nih.gov Gold(I) can form trinuclear complexes with dimethyldithiocarbamate ligands exhibiting various coordination modes. researchgate.netunirioja.es

| Metal | Complex Formula | Oxidation State | Coordination Geometry | Reference |

|---|---|---|---|---|

| Iron (Fe) | Fe(S₂CNMe₂)₃ | +3 | Octahedral | wikipedia.org |

| Cobalt (Co) | Co(S₂CNMe₂)₃ | +3 | Octahedral | wikipedia.orgmalayajournal.org |

| Nickel (Ni) | Ni(S₂CNMe₂)₂ | +2 | Square Planar | wikipedia.org |

| Copper (Cu) | Cu(S₂CNMe₂)₂ | +2 | - | e-journals.in |

| Zinc (Zn) | [Zn(S₂CNMe₂)₂]₂ | +2 | Pentacoordinate (in dimer) | wikipedia.orgatamanchemicals.com |

| Gold (Au) | [AuBr₂(DMDT)] | +3 | - | nih.gov |

Mixed-Ligand Complexes Incorporating Dimethyldithiocarbamate

Dimethyldithiocarbamate can also be incorporated into mixed-ligand complexes, where other ligands are also coordinated to the metal center. This allows for the fine-tuning of the electronic and steric properties of the complex. The synthesis of these complexes typically involves reacting a pre-formed metal-dithiocarbamate complex with another ligand or a one-pot reaction with the metal salt and both ligands.

Examples of mixed-ligand complexes include:

Complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) with both dimethyldithiocarbamate and 1-phenyl-1,3-butanedione have been synthesized and characterized. bowen.edu.ngresearchgate.net

Palladium(II) complexes with the general formula [(dmdtc)Pd(PR₃)Cl], where PR₃ is a phosphine (B1218219) ligand, have been prepared. nih.gov

Cobalt(III) complexes containing both dimethyldithiocarbamate and diamine ligands, such as ethylenediamine, have been synthesized. baselius.ac.inoup.com

Mixed-ligand complexes of iron and copper containing both a Schiff base and a dithiocarbamate (B8719985) group have also been reported. baselius.ac.in

Spectroscopic and Structural Elucidation of Metal Complexes (e.g., X-ray Diffraction, IR, UV-Vis, EPR)

A variety of spectroscopic and structural techniques are employed to characterize dimethyldithiocarbamate metal complexes and to understand their bonding and structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination mode of the dimethyldithiocarbamate ligand. e-journals.inbowen.edu.ngresearchgate.netacs.org Key vibrational bands include:

ν(C-N): The stretching vibration of the C-N bond, which appears in the range of 1485-1496 cm⁻¹, is sensitive to the electronic structure and the degree of double bond character. e-journals.in

ν(C-S): The C-S stretching frequency, typically found between 1002-1010 cm⁻¹, can help distinguish between monodentate and bidentate coordination. e-journals.in

ν(M-S): The metal-sulfur stretching vibration, observed in the far-IR region (around 473-480 cm⁻¹), provides direct evidence of the coordination of the sulfur atoms to the metal ion. e-journals.in

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which are related to its geometry and electronic structure. researchgate.netbowen.edu.ng The spectra of dithiocarbamate complexes typically show intense bands due to ligand-to-metal charge transfer (LMCT) and intra-ligand π-π* transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic complexes, i.e., those with unpaired electrons. It can provide information about the oxidation state of the metal, the symmetry of the coordination environment, and the nature of the metal-ligand bonding.

| Spectroscopic Technique | Information Obtained | Key Features for Dimethyldithiocarbamate Complexes | Reference |

|---|---|---|---|

| X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry | Confirms coordination modes (bidentate, bridging) and molecular structures | inorgchemres.orgnih.gov |

| Infrared (IR) Spectroscopy | Coordination mode of the ligand, functional groups | ν(C-N), ν(C-S), and ν(M-S) stretching frequencies | e-journals.inbowen.edu.ng |

| UV-Vis Spectroscopy | Electronic transitions, geometry, electronic structure | Ligand-to-metal charge transfer (LMCT) and intra-ligand π-π* transitions | researchgate.netbowen.edu.ng |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Oxidation state, coordination environment symmetry, metal-ligand bonding in paramagnetic complexes | Provides insights into the electronic structure of complexes with unpaired electrons | - |

Influence of Metal Center on Complex Stability and Reactivity

The identity of the central metal ion has a profound impact on the stability and reactivity of its complex with dimethyldithiocarbamic acid. This influence stems from the intrinsic properties of the metal, such as its ionic radius, charge, and the nature of its frontier orbitals, which dictate the strength and character of the metal-sulfur bonds.

Complex Stability

The stability of metal dithiocarbamate complexes is a widely studied area, with research consistently demonstrating clear trends across different metal ions. For first-row transition metals, the stability of dimethyldithiocarbamate complexes generally follows the Irving-Williams series. asianpubs.org This series describes a trend of increasing stability for divalent metal complexes, peaking at Copper(II). asianpubs.org The observed order is typically Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). asianpubs.org This trend is independent of the specific dithiocarbamate ligand used and is a fundamental principle in the coordination chemistry of these compounds. asianpubs.org

Studies have expanded beyond this series to include other metals. For instance, the stability of dialkyldithiocarbamate complexes has been shown to increase down a group in the periodic table, with the order Co < Ni < Pd. tandfonline.com Quantum chemistry studies have also been employed to calculate coordination energies, providing a theoretical basis for the stability order. One such study established the stability order for complexes with several heavy metal ions as Cr(III) > Cu(II) > Co(II) > Zn(II) > Fe(II) > Cd(II), which aligns with the calculated absolute values of their coordination energies. enpress-publisher.com The greater the charge transfer from the ligand to the metal ion, the greater the absolute value of the coordination energy and the more stable the resulting complex. enpress-publisher.com

The stability of these complexes is a result of the dithiocarbamate ligand's ability to form strong chelate rings with metal ions. e-journals.in The ligand acts as a "soft" donor, forming particularly stable complexes with soft or borderline Lewis acids like Cu(II) and Pd(II). tandfonline.commdpi.com Due to the pi-donor properties of the amino substituent, the sulfur centers exhibit enhanced basicity, allowing them to stabilize metals in a variety of oxidation states, including unusually high ones such as Cu(III), Ni(III), and Fe(IV). wikipedia.org

| Metal Series | Observed Stability Order | Source |

|---|---|---|

| First-Row Transition Metals (Divalent) | Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) | asianpubs.org |

| Group 10 Analogs | Co < Ni < Pd | tandfonline.com |

| Calculated Coordination Energy | Cr(III) > Cu(II) > Co(II) > Zn(II) > Fe(II) > Cd(II) | enpress-publisher.com |

Complex Reactivity

The nature of the metal center also governs the reactivity of the dimethyldithiocarbamate complex. A key aspect of this is the influence of the metal on the degradation of the dithiocarbamate ligand itself. This compound and its simple salts are known to be unstable in acidic aqueous media, undergoing decomposition. atamanchemicals.com However, complexation with certain metal ions can significantly inhibit this degradation. researchgate.net

Copper(II) forms one of the most stable complexes with dimethyldithiocarbamate, and this high stability translates to a marked decrease in the ligand's reactivity. enpress-publisher.comresearchgate.net Experiments have shown that complexation with copper can inhibit the acid-catalyzed hydrolysis of dimethyldithiocarbamate, increasing its persistence. researchgate.net The half-life of the ligand can be extended to over two weeks in the presence of Cu(II), irrespective of pH. researchgate.net While other metals like cadmium and zinc also inhibit this hydrolysis, copper is considered the most likely to have a significant stabilizing effect under typical environmental conditions due to the superior stability of its complex. researchgate.net

The reactivity of the complex as a whole is also a function of the metal center. The electronic properties of the metal influence the electron density on the sulfur atoms of the ligand. For example, in a comparison of Ni(II), Cu(II), and Zn(II) diethyldithiocarbamate (B1195824) complexes, the greatest sigma-repulsion was found between zinc and sulfur, leading to a higher electronic density on the sulfur atoms in the zinc complex compared to those in the nickel and copper complexes. nih.gov This variation in electron density can affect how the complex interacts with other molecules or biological targets. nih.gov Furthermore, the dithiocarbamate ligand can be removed from a metal complex through oxidation, indicating that the redox properties of the metal center can dictate the conditions under which the complex remains intact. wikipedia.org

| Metal Center | Effect on Dimethyldithiocarbamate Ligand | Key Finding | Source |

|---|---|---|---|

| Copper (Cu) | Strongly inhibits acid-catalyzed hydrolysis | Forms a highly stable complex, increasing ligand persistence significantly. | enpress-publisher.comresearchgate.net |

| Cadmium (Cd) | Inhibits acid-catalyzed hydrolysis | Effect is less pronounced than with copper under environmental conditions. | researchgate.net |

| Zinc (Zn) | Inhibits acid-catalyzed hydrolysis | Effect is less pronounced than with copper under environmental conditions. | researchgate.net |

| Nickel (Ni) | Forms stable complexes | Exhibits the lowest σ-repulsion between the metal and sulfur compared to Cu and Zn. | nih.gov |

Mechanistic Studies in Chemical and Biological Systems

Interaction Mechanisms with Enzymes and Biochemical Pathways (Non-Therapeutic Context)

Dimethyldithiocarbamic acid and its derivatives are recognized for their capacity to inhibit a range of enzymes, primarily through their strong metal-binding characteristics and interactions with sulfhydryl groups. atamanchemicals.com This inhibitory action can significantly alter cellular metabolism by disrupting critical biochemical pathways.

The primary mechanism of enzyme inhibition involves the formation of metal-dithiocarbamate complexes. These complexes can interfere with enzyme function through oxidative stress and by covalently modifying the active sites of enzymes. Specifically, DMDTC has been shown to target sulfhydryl enzymes, which are crucial components of numerous metabolic processes. For example, studies have indicated its inhibitory effects on enzymes like carbonic anhydrase and α-glucosidase.

In the context of fungal cells, such as Saccharomyces cerevisiae, this compound and its oxidized form, thiram (B1682883), interfere with the glutathione (B108866) redox cycle. asm.orgnih.gov Treatment with these compounds leads to a rapid decrease in intracellular glutathione (GSH). asm.orgnih.gov This is believed to occur through the intracellular oxidation of dimethyldithiocarbamate (B2753861) anions to thiram, which subsequently oxidizes GSH. asm.orgnih.gov These reactions cause transient changes in the intracellular redox state and interfere with the yeast's respiration. asm.org Furthermore, thiram can inactivate glutathione reductase, an essential enzyme for regenerating GSH. asm.org When the rate of GSH regeneration falls below its rate of oxidation, the cellular redox balance is disrupted, contributing to the compound's fungitoxic effects. asm.org

Research has also shown that certain metal complexes of dimethyldithiocarbamate, such as the zinc and copper derivatives, can inhibit the metabolism of citrate (B86180) in Neurospora sitophila spores. annualreviews.org This is attributed to the inactivation of the iron-dependent enzyme aconitase, where the dithiocarbamate (B8719985) competes with the enzyme for its iron cofactor. annualreviews.org

| Enzyme/Pathway | Organism/System | Mechanism of Interaction | Reference |

| Glutathione Reductase | Saccharomyces cerevisiae | Inactivation by the disulfide form (thiram), disrupting the GSH redox cycle. | asm.orgnih.gov |

| Aconitase | Neurospora sitophila | Inhibition by zinc and copper complexes through competition for the Fe++ cofactor. | annualreviews.org |

| Sulfhydryl Enzymes | General | Inhibition via formation of metal-dithiocarbamate complexes and covalent modification. | |

| Carbonic Anhydrase | In vitro | Inhibition, with one sulfur atom coordinating to the zinc ion in the active site. | acs.org |

| α-Glucosidase | In vitro | Studied for its inhibitory effects. |

Role in Nitric Oxide (NO) Radical Detection and Spin Trapping via Iron Complexes

This compound, in the form of its dithiocarbamate salts, plays a crucial role in the detection and study of nitric oxide (NO) radicals in biological systems. atamanchemicals.comatamanchemicals.com Due to the extremely short lifetime of NO in tissues, direct detection is challenging. atamanchemicals.com The technique of spin trapping, using dithiocarbamate-iron complexes, provides a reliable method to overcome this limitation. atamanchemicals.comatamanchemicals.comnih.gov

The mechanism involves the formation of a stable complex between nitric oxide and an iron-dithiocarbamate compound. atamanchemicals.com Two molecules of the dithiocarbamate, such as diethyldithiocarbamate (B1195824) (a close analog), chelate a ferrous iron (Fe²⁺) ion. mdpi.com This iron complex then readily binds with nitric oxide to form a stable mono-nitrosyl-iron complex (MNIC). atamanchemicals.commdpi.com This resulting complex is paramagnetic and can be detected using Electron Paramagnetic Resonance (EPR) spectroscopy, providing a means to quantify the formation of NO radicals in biological materials. atamanchemicals.comatamanchemicals.com This method has been applied to detect NO in various tissues, including the brain, kidney, and liver. tpcj.org

Mechanisms of Microbiological Growth Inhibition (e.g., Fungicidal and Bactericidal Actions)

The antimicrobial properties of this compound and its derivatives are a cornerstone of their use as fungicides and bactericides. atamanchemicals.comsmolecule.com The mechanism of action is considered to be multisite and nonspecific, which is advantageous as it reduces the likelihood of microbial resistance. acs.org

A primary mode of action is the disruption of energy supply to the fungal or bacterial cell. acs.org Dithiocarbamates interfere with cellular metabolism, including the tricarboxylic acid cycle, by inhibiting key enzymes such as α-ketoglutarate oxidase and pyruvic dehydrogenase.

Furthermore, these compounds react with cellular components containing sulfhydryl (thiol) groups, such as HS-containing enzymes. acs.org This interaction can inactivate essential enzymes and disrupt cellular functions. For these effects to occur, the dithiocarbamate must first penetrate the cell wall and plasma membrane of the microorganism. acs.org

In the case of some dithiocarbamate derivatives used as "propesticides," the active dithiocarbamoyl group may need to be released from the parent compound through metabolic processes within the fungal cell to exert its antifungal activity. acs.org The fungicidal action of these compounds is often linked to the interconversion between the dithiocarbamic acid form and its oxidized disulfide form, thiram, which can potently interact with cellular thiols. asm.org

Chelating Mechanisms with Heavy Metal Ions

This compound and its salts are highly effective chelating agents for a wide range of heavy metal ions. atamanchemicals.comresearchgate.net This property is the basis for their use in wastewater treatment to precipitate and remove heavy metals. atamanchemicals.comenpress-publisher.com

The chelation mechanism involves the two sulfur atoms of the dithiocarbamate group, which act as a bidentate ligand, binding to a metal ion to form a stable, water-insoluble chelate salt. researchgate.net This process is often described as a "crab claw" chelation due to the way the sulfur atoms bind to the metal. researchgate.net The resulting precipitates are compact, highly insoluble, and easily dewatered. atamanchemicals.com

DMDTC can chelate with a variety of heavy metal ions, including but not limited to chromium, nickel, copper, zinc, manganese, cadmium, lead, and tin, even at room temperature. atamanchemicals.comenpress-publisher.com An important advantage is its ability to chelate multiple heavy metal ions simultaneously and effectively, even in the presence of other sequestering agents. atamanchemicals.comresearchgate.netenpress-publisher.com

Computational studies have shown that the carbon disulfide functional group is key to the efficient binding of metals like Fe(III), Co(II), Ni(II), and Cu(II). colab.ws This strong binding capacity allows for the effective recovery of valuable metals from industrial leachates. colab.ws

| Heavy Metal Ion | Application of Chelation | Reference |

| Copper (Cu) | Wastewater treatment, Analytical reagent | atamanchemicals.comenpress-publisher.com |

| Nickel (Ni) | Wastewater treatment, Analytical reagent | atamanchemicals.comenpress-publisher.com |

| Zinc (Zn) | Wastewater treatment | atamanchemicals.com |

| Cadmium (Cd) | Wastewater treatment | atamanchemicals.com |

| Lead (Pb) | Wastewater treatment | researchgate.net |

| Iron (Fe) | Chelation in solution | colab.ws |

| Cobalt (Co) | Recovery from leach liquor | colab.ws |

Mechanistic Insights into Degradation Pathways (e.g., Hydrolysis, Photolysis)

This compound and its salts can degrade in the environment through several pathways, primarily hydrolysis and photolysis. atamanchemicals.comatamanchemicals.com

Hydrolysis: The hydrolysis of sodium dimethyldithiocarbamate is pH-dependent, occurring more rapidly under neutral and acidic conditions. atamanchemicals.comatamanchemicals.com The rate of decomposition is accelerated in the presence of acids. atamanchemicals.com The hydrolysis half-life has been reported to be 18 minutes at pH 5, 25.9 hours at pH 7, and 433.3 hours at pH 9. atamanchemicals.comatamanchemicals.com The degradation products, which include carbon disulfide and dimethylamine (B145610), are generally less toxic than the parent compound. atamanchemicals.comatamanchemicals.com The formation of complexes with certain metal ions, such as copper, can slow down the rate of acid-catalyzed hydrolysis. researchgate.net

Photolysis: Direct photolysis is a significant degradation process for sodium dimethyldithiocarbamate in surface water and on soil. atamanchemicals.comatamanchemicals.com The environmental half-life due to photolysis can range from 0.3 to 2.26 days, depending on factors like geographic latitude and season. atamanchemicals.com In a buffered solution at pH 9, the experimental half-life for the photodegradation of ¹⁴C-labeled sodium dimethyldithiocarbamate was calculated to be 0.79 days (19 hours). atamanchemicals.com

The degradation of the related fungicide thiram, which can be formed from DMDTC, is also influenced by hydrolysis and photolysis, especially under acidic conditions. researchgate.net Its degradation can lead to the formation of DMDTC, among other products. researchgate.net

| Degradation Pathway | Conditions | Half-life/Rate | Reference |

| Hydrolysis | pH 5 | 18 minutes | atamanchemicals.comatamanchemicals.com |

| Hydrolysis | pH 7 | 25.9 hours | atamanchemicals.comatamanchemicals.com |

| Hydrolysis | pH 9 | 433.3 hours | atamanchemicals.comatamanchemicals.com |

| Photolysis | Surface water/soil | 0.3 to 2.26 days | atamanchemicals.com |

| Photolysis | Buffered solution (pH 9) | 0.79 days (19 hours) | atamanchemicals.com |

Environmental Fate and Degradation Pathways

Hydrolysis and Photolysis in Aqueous and Soil Environments

The stability of dimethyldithiocarbamic acid in aquatic and terrestrial environments is largely governed by its susceptibility to hydrolysis and photolysis. These abiotic degradation routes are critical in breaking down the parent compound into simpler, less complex molecules.

The degradation rate of this compound and its derivatives is highly dependent on pH. Hydrolysis is a key degradation mechanism, with the rate being significantly influenced by the concentration of hydrogen or hydroxide (B78521) ions. Generally, hydrolysis can be catalyzed by both acidic and basic conditions viu.ca. For related dithiocarbamate (B8719985) compounds like thiram (B1682883), degradation is observed to be more rapid under acidic conditions. Studies on thiram have shown that its persistence in water and soil decreases as the pH becomes more acidic nih.gov. For instance, in one study, thiram decomposed within 4 to 5 weeks in a humus sandy soil at pH 3.5, whereas it took 14 to 15 weeks to decompose at a pH of 7.0. This indicates that acid-catalyzed hydrolysis is a significant pathway for the degradation of this class of compounds.

kh = kA[H+] + kN + kB[OH-]

Other environmental factors also play a role. Temperature, for example, generally increases the rate of chemical reactions, including hydrolysis. Studies on thiram in water have demonstrated that its persistence decreases with an increase in temperature nih.gov. The presence of organic matter can also affect degradation, with thiram showing more rapid degradation in soils with higher organic content nih.gov.

Photolysis, or degradation by sunlight, is another important abiotic pathway. Dithiocarbamates are known to undergo rapid environmental degradation due to both photolysis and hydrolysis geologyscience.ru. The rate of photolysis can be influenced by the presence of photosensitizing substances in the water or soil environment.

| Parameter | Influence on Degradation Rate | Related Compound Example |

| pH | Degradation is faster in acidic conditions. | Thiram degrades more rapidly at pH 3.5 than at pH 7.0. |

| Temperature | Higher temperatures lead to faster degradation. | Persistence of thiram in water decreases as temperature increases. |

| Organic Matter | Higher organic matter content can accelerate degradation. | Thiram degrades more quickly in soils with high organic content. |

| Sunlight | Promotes photodegradation. | Dithiocarbamates are known to be susceptible to rapid photolysis. |

The degradation of this compound and its derivatives results in the formation of several primary products. Through processes like hydrolysis and photolysis, the dimethyldithiocarbamate (B2753861) structure breaks down into more fundamental components.

A common degradation pathway for dithiocarbamates involves the cleavage of the molecule to produce carbon disulfide (CS₂) and the corresponding amine, which in this case is dimethylamine (B145610) geologyscience.ru. This decomposition is particularly noted to occur rapidly when dithiocarbamates come into contact with acidic conditions, such as those found in plant juices nih.gov.

Further reactions and transformations of these initial products can lead to the formation of other substances. For example, carbon disulfide and amines can react to form thiourea (B124793) analogs. Ethylene thiourea (ETU) is a well-known degradation product of ethylenebisdithiocarbamates (EBDCs) geologyscience.ru. By analogy, this compound degradation can be expected to lead to the formation of tetramethylthiourea (B1220291). Indeed, tetramethylthiourea has been identified as a potential metabolite of the dimethyldithiocarbamate fungicide, ziram (B1684391) junbangchemical.com.

In soil environments, the major metabolites of the related compound thiram include copper dimethyldithiocarbamate, dithiocarbamate itself, dimethylamine, and carbon disulfide researchgate.net. The potential for the formation of carbonyl sulfide (B99878) (COS) and carbon dioxide (CO₂) also exists as a result of further oxidation and decomposition of sulfur-containing intermediates.

| Degradation Product | Parent Compound/Class | Formation Pathway |

| **Carbon Disulfide (CS₂) ** | Dimethyldithiocarbamates (e.g., Thiram, Ziram) | Hydrolysis/Acidic Decomposition |

| Dimethylamine | Dimethyldithiocarbamates (e.g., Thiram) | Hydrolysis/Acidic Decomposition |

| Tetramethylthiourea | Dimethyldithiocarbamates (e.g., Ziram) | Secondary reaction of degradation products |

| Copper Dimethyldithiocarbamate | Thiram | Transformation in soil |

| Thiourea Analogs (e.g., ETU) | Dithiocarbamates (general) | Secondary reaction of degradation products |

Biotransformation in Environmental Matrices (e.g., Soil, Plants)

In addition to abiotic processes, this compound is subject to biotransformation by soil microorganisms and plants. These metabolic processes can lead to detoxification and the formation of various intermediate compounds.

Plants can metabolize dimethyldithiocarbamates through conjugation with endogenous molecules. A significant metabolic pathway is the formation of amino acid conjugates. For instance, the major metabolite of ziram in plants is the dimethylamine salt of this compound, but it can also be present as dimethyldithiocarbamoyl-α-alanine (DDC-alanine) and dimethyldithiocarbamoyl-α-aminobutyric acid junbangchemical.com. The formation of the alanine (B10760859) derivative from sodium dimethyldithiocarbamate in plant tissues has been specifically documented junbangchemical.com. This conjugation represents a detoxification mechanism within the plant.

In fungi, a common metabolic pathway for dithiocarbamates is hydrolysis, leading to the formation of the corresponding amines junbangchemical.com. This transformation by the fungus Leptosphaeria maculans was found to result in products that were less antifungal than the parent compounds, indicating an effective detoxification process junbangchemical.com.

A primary detoxification pathway for xenobiotics like dithiocarbamates in plants involves conjugation with the tripeptide glutathione (B108866) (GSH) researchgate.net. This process is catalyzed by glutathione S-transferases. The resulting dithiocarbamate-glutathione conjugate can then be further metabolized and is often sequestered into the plant cell's vacuole, effectively removing it from active metabolic pathways researchgate.net. This represents a form of incorporation into a natural product as part of the plant's stress response and detoxification mechanism. High exposure to dithiocarbamates can increase the plant's demand for glutathione, placing a strain on its metabolic resources researchgate.net.

Interactions with Soil Components and Heavy Metals

The behavior of this compound in the soil is significantly affected by its interactions with soil constituents, including inorganic minerals and organic matter, as well as its strong affinity for heavy metals.

This compound and other dithiocarbamates are well-established as potent chelating agents for a variety of heavy metal ions. The dithiocarbamate functional group can form stable, often insoluble, complexes with metals such as copper, zinc, lead, cadmium, and nickel over a wide range of pH conditions. This strong chelating ability means that in soils contaminated with heavy metals, this compound is likely to exist predominantly as a metal complex. The formation of these complexes can significantly alter the compound's mobility and persistence. For example, complexation with copper has been shown to inhibit the acid-catalyzed hydrolysis of dimethyldithiocarbamate, leading to a longer half-life in the environment.

The persistence of dithiocarbamates in soil is also influenced by the soil's composition. Compounds like thiram are found to be nearly immobile and more persistent in clay soils or soils with a high organic matter content researchgate.net. This is attributed to the adsorption of the molecule onto the surfaces of clay minerals and soil organic matter. The specific mechanisms can involve van der Waals forces, hydrogen bonding, and interactions with cations on the clay surface. The adsorption of organic molecules to clay minerals can significantly alter their chemical reactivity, in some cases enhancing and in others inhibiting hydrolysis rates.

Environmental Persistence and Dissipation Studies

The environmental persistence of this compound is significantly influenced by its chemical instability, particularly in aqueous environments. Its dissipation is primarily governed by abiotic processes such as hydrolysis and photolysis. The persistence of its salts, such as sodium dimethyldithiocarbamate, has been the subject of various studies to determine its half-life under different environmental conditions.

Research findings indicate that the degradation of this compound and its salts is highly dependent on the pH of the surrounding medium. In acidic to neutral conditions, hydrolysis is a rapid and primary pathway for its breakdown. atamanchemicals.comchemicalbook.comechemi.com The compound is known to decompose in aqueous solutions to form carbon disulfide and methylamine, with this process being accelerated in the presence of acids. atamanchemicals.comatamanchemicals.com

Photolysis also plays a crucial role in the environmental degradation of this compound derivatives. chemicalbook.comechemi.com Studies on sodium N,N-dimethyldithiocarbamate have shown that it undergoes rapid photodegradation in aqueous solutions and on soil surfaces, indicating that sunlight is a significant factor in its dissipation. atamanchemicals.comchemicalbook.com The environmental half-lives can vary depending on geographical latitude and season. atamanchemicals.comchemicalbook.com

Due to its ionic nature and rapid degradation, particularly through hydrolysis in acidic and neutral environments, this compound is not expected to persist for long periods in most environmental compartments. echemi.comatamanchemicals.com Its high water solubility and very low soil adsorption potential suggest high mobility in soil; however, its rapid breakdown mitigates the risk of significant leaching and long-term accumulation. chemicalbook.comechemi.com

Detailed Research Findings

Studies on the sodium salt of this compound provide specific data on its environmental persistence. The rate of hydrolysis is heavily pH-dependent. At a pH of 5, the hydrolysis half-life is reported to be as short as 18 minutes. atamanchemicals.comchemicalbook.comechemi.com In a neutral pH of 7, the half-life increases to 25.9 hours, and under alkaline conditions (pH 9), it extends significantly to 433.3 hours, demonstrating greater stability in alkaline environments. atamanchemicals.comchemicalbook.comechemi.com

Photodegradation is another key dissipation pathway. In a buffered solution at pH 9, 14C-labeled sodium N,N-dimethyldithiocarbamate was found to photodegrade rapidly, with a calculated experimental half-life of 0.79 days (approximately 19 hours). atamanchemicals.comchemicalbook.com More broadly, the calculated environmental half-lives for direct photolysis in surface water and soil range from 0.3 to 2.26 days, depending on factors like latitude and time of year. atamanchemicals.comchemicalbook.com These findings underscore that direct photolysis is an important degradation process for this compound in the environment. atamanchemicals.com

The degradation of this compound leads to the formation of less toxic products. atamanchemicals.comchemicalbook.com The primary decomposition products in aqueous solutions are carbon disulfide and methylamine. atamanchemicals.comatamanchemicals.com Furthermore, N,N-dimethyl carbamosulfonic acid has been identified as a known environmental transformation product of thiram, a related dimethyldithiocarbamate fungicide. nih.gov

Data Tables

Table 1: Hydrolysis Half-Life of Sodium N,N-Dimethyldithiocarbamate at Various pH Levels

| pH | Half-Life | Reference |

|---|---|---|

| 5 | 18 minutes | atamanchemicals.comchemicalbook.comechemi.com |

| 7 | 25.9 hours | atamanchemicals.comchemicalbook.comechemi.com |

| 9 | 433.3 hours | atamanchemicals.comchemicalbook.comechemi.com |

Table 2: Photodegradation Half-Life of Sodium N,N-Dimethyldithiocarbamate

| Environmental Compartment | Condition | Half-Life | Reference |

|---|---|---|---|

| Buffered Aqueous Solution | pH 9 | 0.79 days (19 hours) | atamanchemicals.comchemicalbook.com |

| Surface Water and Soil | Varies by latitude (30-50 N) and season | 0.3 to 2.26 days | atamanchemicals.comchemicalbook.com |

Advanced Analytical Methodologies for Dimethyldithiocarbamic Acid and Its Derivatives

Spectrophotometric Techniques

Spectrophotometric methods are foundational in the analysis of dithiocarbamates. Many of these techniques are based on the principle of converting the DTCs into a species that can be easily quantified using UV-Vis spectrophotometry. This often involves acid digestion to produce carbon disulfide (CS₂), which is then measured. encyclopedia.pubmdpi.com

Direct Colorimetric Methods

Direct colorimetric methods typically involve the conversion of dithiocarbamates into a colored product whose absorbance can be measured at a specific wavelength. A prevalent method is based on the hot acid digestion of DTCs, which causes them to decompose and release carbon disulfide (CS₂). mdpi.com This evolved CS₂ is then passed through a solution containing a copper salt and an amine, such as diethanolamine, leading to the formation of a stable, yellow-colored copper(II) N,N-diethyldithiocarbamate complex. mdpi.comnih.gov The intensity of the yellow color, which is proportional to the amount of CS₂ and therefore the total DTC content, is measured spectrophotometrically, typically around 435 nm. mdpi.com